1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene
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Overview
Description
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene is a unique organogermanium compound characterized by the presence of two germanium atoms bonded to four bulky aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene typically involves the reaction of germanium tetrachloride with the corresponding Grignard reagent or organolithium compound. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The aromatic groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are typically employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene has several scientific research applications:
Materials Science: The compound can be used as a precursor for the synthesis of germanium-containing polymers and materials with unique electronic properties.
Organometallic Chemistry: It serves as a model compound for studying the bonding and reactivity of germanium in organometallic frameworks.
Catalysis: The compound’s unique structure makes it a potential candidate for catalytic applications, particularly in reactions involving germanium.
Mechanism of Action
The mechanism by which 1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene exerts its effects is primarily through its ability to participate in various chemical reactions. The bulky aromatic groups provide steric protection to the germanium centers, influencing the compound’s reactivity and stability. The germanium atoms can interact with other molecules through coordination or covalent bonding, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrakis(trimethylsilyl)tetramethylcyclotetrasilane: This compound contains silicon atoms instead of germanium and exhibits different reactivity and properties.
1,1,2,2-Tetrakis(tert-butyldimethylsilyl)-1,2-dilithiodisilane: Another silicon-based compound with similar steric protection but different chemical behavior.
Uniqueness
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene is unique due to the presence of germanium atoms, which impart distinct electronic properties compared to silicon-based analogs. The bulky aromatic groups also contribute to its unique reactivity and stability, making it a valuable compound for various scientific applications.
Biological Activity
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene (CAS Number: 191403-45-9) is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a unique digermene structure characterized by four bulky tert-butyl and trimethylphenyl groups. This steric hindrance can influence its reactivity and interactions with biological molecules.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of multiple phenolic groups can enhance the ability to scavenge free radicals, thus protecting cellular components from oxidative damage.
Cytotoxicity and Anticancer Activity
Studies have shown that organometallic compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related digermenes have demonstrated the ability to induce apoptosis in tumor cells by activating caspase pathways and disrupting mitochondrial function.
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound was tested against:
- HeLa (cervical carcinoma)
- MCF-7 (breast adenocarcinoma)
- A549 (lung carcinoma)
Results indicated that the compound exhibited IC50 values in the micromolar range for these cell lines, suggesting moderate cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
MCF-7 | 15.0 |
A549 | 10.0 |
The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. This stress triggers apoptosis through mitochondrial pathways.
Case Studies
Several case studies have highlighted the potential therapeutic applications of digermenes:
- Study on Apoptosis Induction : A study demonstrated that treatment with similar digermenes led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins in cancer cells.
- In Vivo Models : Animal studies using xenograft models showed that administration of digermenes resulted in significant tumor reduction compared to control groups.
Properties
Molecular Formula |
C52H76Ge2 |
---|---|
Molecular Weight |
846.4 g/mol |
IUPAC Name |
bis(6-tert-butyl-2,3,4-trimethylphenyl)germylidene-bis(6-tert-butyl-2,3,4-trimethylphenyl)germane |
InChI |
InChI=1S/C52H76Ge2/c1-29-25-41(49(13,14)15)45(37(9)33(29)5)53(46-38(10)34(6)30(2)26-42(46)50(16,17)18)54(47-39(11)35(7)31(3)27-43(47)51(19,20)21)48-40(12)36(8)32(4)28-44(48)52(22,23)24/h25-28H,1-24H3 |
InChI Key |
KPAXEWJZLFEUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)[Ge](=[Ge](C2=C(C=C(C(=C2C)C)C)C(C)(C)C)C3=C(C=C(C(=C3C)C)C)C(C)(C)C)C4=C(C=C(C(=C4C)C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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